molecular formula C18H16N2O B1626651 N-Benzyl-N-(2-quinolinylmethyl)formamide CAS No. 849798-00-1

N-Benzyl-N-(2-quinolinylmethyl)formamide

Cat. No.: B1626651
CAS No.: 849798-00-1
M. Wt: 276.3 g/mol
InChI Key: UCIKFROUISXGMV-UHFFFAOYSA-N
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Description

Structural and Chemical Contextualization within N-substituted Formamides and Quinoline (B57606) Derivatives

The structure of N-Benzyl-N-(2-quinolinylmethyl)formamide is a tertiary amide featuring a formyl group (-CHO) attached to a nitrogen atom. This nitrogen is further substituted with a benzyl (B1604629) group (-CH₂C₆H₅) and a 2-quinolinylmethyl group (-CH₂-C₉H₆N). uni.lu This unique combination places it at the intersection of two significant chemical families.

N-substituted formamides are a class of amides where the nitrogen atom is bonded to a formyl group and one or two organic substituents. They are recognized as crucial intermediates in organic synthesis, serving as formylating agents, and as building blocks for more complex molecules. researchgate.net The reactivity of N-substituted amides is influenced by the nature of the substituents on the nitrogen, which can affect the compound's basicity and susceptibility to hydrolysis. nih.gov

Quinoline derivatives are based on the quinoline scaffold, a fused heterocyclic aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. nih.govorientjchem.org This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. nih.govorientjchem.org The functionalization of the quinoline ring at various positions is a key strategy in drug discovery to modulate the pharmacological profile of the resulting derivatives. nih.govrsc.org

The specific linkage in this compound is at the 2-position of the quinoline ring via a methylene (B1212753) bridge. This substitution pattern is of particular interest in the synthesis of ligands for metal complexes and in the development of bioactive molecules. mdpi.com

Table 1: Physicochemical Properties of this compound and its Core Moieties
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₈H₁₆N₂O276.33849798-00-1
N-BenzylformamideC₈H₉NO135.166343-54-0
QuinolineC₉H₇N129.1691-22-5

Data sourced from multiple chemical databases and supplier information. scbt.comuni.lunih.gov

Significance of the Chemical Scaffold in Contemporary Organic Chemistry

The hybrid scaffold of this compound is significant due to the combined functionalities of its components. The quinoline moiety offers a platform for developing compounds with potential biological activity, while the N-benzylformamide portion provides a versatile handle for further chemical transformations.

The functionalization of quinoline scaffolds is a burgeoning area of research, with continuous development of new synthetic methods to create diverse molecular architectures. rsc.orgrsc.org These efforts are driven by the quest for novel drug candidates with improved efficacy and selectivity. nih.govorientjchem.org The introduction of different substituents onto the quinoline ring system allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can influence its biological target interactions. orientjchem.org

Similarly, N-substituted formamides are not only synthetic intermediates but can also be found in natural products and pharmaceuticals. researchgate.net The formamide (B127407) group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes in biological systems. The development of new catalytic systems for the synthesis of N-formamides continues to be an active area of research. researchgate.net

The combination of these two scaffolds in a single molecule, as seen in this compound, suggests its potential utility as a building block in the synthesis of more complex, biologically active compounds or as a ligand in coordination chemistry.

Rationale for Comprehensive Academic Investigation

A comprehensive academic investigation of this compound is warranted due to the promising characteristics of its constituent chemical groups. While specific research on this compound is limited, the well-documented importance of both quinoline derivatives and N-substituted formamides provides a strong rationale for its study.

Potential Research Directions:

Synthesis and Characterization: Although the compound is commercially available, the development of novel and efficient synthetic routes would be a valuable contribution to organic chemistry. Detailed characterization using modern analytical techniques would provide a deeper understanding of its structural and electronic properties.

Medicinal Chemistry Applications: Given the diverse pharmacological activities of quinoline derivatives, this compound could be explored as a lead compound in drug discovery programs. Its potential as an anticancer, antimicrobial, or anti-inflammatory agent could be investigated through biological screening.

Coordination Chemistry: The nitrogen atoms in the quinoline ring and the formamide group make this molecule a potential ligand for various metal ions. The resulting metal complexes could exhibit interesting catalytic or material properties.

Intermediate in Organic Synthesis: The formyl group can be a precursor to other functional groups, making this compound a potentially useful intermediate for the synthesis of a library of novel quinoline-based compounds.

The lack of extensive research on this specific molecule presents an opportunity for new discoveries. A thorough investigation could unveil unique properties and applications, contributing to the broader fields of organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-(quinolin-2-ylmethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-14-20(12-15-6-2-1-3-7-15)13-17-11-10-16-8-4-5-9-18(16)19-17/h1-11,14H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIKFROUISXGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=NC3=CC=CC=C3C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478990
Record name N-Benzyl-N-(2-quinolinylmethyl)formamide
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Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849798-00-1
Record name N-Benzyl-N-(2-quinolinylmethyl)formamide
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Record name N-Benzyl-N-(2-quinolinylmethyl)formamide
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Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-Benzyl-N-(2-quinolinylmethyl)formamide

The creation of this compound is primarily approached through a convergent synthesis. This strategy involves the independent preparation of the precursor secondary amine, N-Benzyl-N-(2-quinolinylmethyl)amine, which is subsequently converted to the target formamide (B127407) through an amide bond-forming reaction.

Synthesis of Precursor Amines: N-Benzyl-N-(2-quinolinylmethyl)amine

The synthesis of the core amine structure, N-Benzyl-N-(2-quinolinylmethyl)amine, hinges on the initial construction and appropriate functionalization of the quinoline (B57606) ring, followed by the attachment of the benzyl (B1604629) group.

The quinoline scaffold is a foundational component of the target molecule. Its synthesis can be achieved through several classical methods, such as the Skraup, Doebner-von Miller, or Friedländer syntheses, which construct the bicyclic system from simpler aniline (B41778) and carbonyl precursors. researchgate.net For instance, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Once the quinoline ring is formed, modern synthetic methods allow for precise functionalization. rsc.orgrsc.org A key challenge is the introduction of a functional group at the C2-position, which serves as the attachment point for the rest of the molecular structure. C-H activation and functionalization have become powerful tools for this purpose. rsc.orgnih.gov For example, a methyl group can be installed at the C2-position, which can then be halogenated to form 2-(chloromethyl)quinoline (B1294453) or 2-(bromomethyl)quinoline. This halomethylated quinoline is a highly reactive and versatile intermediate for subsequent nucleophilic substitution reactions. mdpi.com Alternatively, direct amination of quinoline N-oxides at the C2 position can be achieved using copper or palladium catalysts, providing another route to a functionalized precursor. nih.gov

With a suitably functionalized quinoline, such as 2-(chloromethyl)quinoline hydrochloride, the benzyl group can be introduced to form the secondary amine precursor. A direct and efficient method is the nucleophilic substitution reaction with benzylamine (B48309). mdpi.com In this pseudo-three-component reaction, benzylamine acts as the nucleophile, displacing the chloride from two molecules of 2-(quinolinylmethyl)chloride under basic conditions to form N,N-bis(2-quinolinylmethyl)benzylamine. mdpi.com A similar, more controlled reaction using a 1:1 stoichiometry of 2-(chloromethyl)quinoline and benzylamine would yield the desired secondary amine, N-Benzyl-N-(2-quinolinylmethyl)amine.

Another widely used strategy for synthesizing N-benzylamines is reductive amination. google.comnih.gov This two-step, one-pot process involves the initial reaction of an amine with an aldehyde to form an imine, which is then reduced to the corresponding amine. google.com In this context, 2-(aminomethyl)quinoline could be reacted with benzaldehyde (B42025) to form the Schiff base, followed by reduction with a hydride reagent like sodium borohydride (B1222165) (NaBH₄) to furnish N-Benzyl-N-(2-quinolinylmethyl)amine. nih.gov This method is known for its broad functional group compatibility. organic-chemistry.org

Formylation Reactions: Amide Bond Formation

The final step in the synthesis is the conversion of the secondary amine, N-Benzyl-N-(2-quinolinylmethyl)amine, to the target N-formyl derivative. This transformation can be accomplished using a variety of classical chemical reagents or through more modern biocatalytic approaches.

A range of methods exists for the N-formylation of amines. nih.gov These methods vary in their reagents, conditions, and efficiency. Common formylating agents include formic acid, acetic formic anhydride (B1165640), and ammonium (B1175870) formate. nih.govscispace.com

One of the most direct approaches is the use of formic acid itself. nih.gov Heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct, can effectively produce the formamide in excellent yields. scispace.com The reaction can also be performed under solvent-free conditions. nih.gov To enhance reactivity, various catalysts can be employed. Lewis acids such as ZnCl₂, FeCl₃, and AlCl₃ have been shown to catalyze the formylation of amines with formic acid, with the inexpensive and environmentally friendly ZnCl₂ often giving the best results. nih.gov Molecular iodine has also been demonstrated as a highly efficient catalyst for this transformation under solvent-free conditions, proceeding via an in-situ generated HI catalyst. organic-chemistry.org

Acetic formic anhydride (AFA), often generated in situ from acetic anhydride and formic acid, is another powerful formylating agent that reacts rapidly with amines, including sterically hindered ones, to give near-quantitative yields of the corresponding formamides. nih.gov Other sustainable approaches utilize methanol (B129727) or carbon dioxide as the C1 source in the presence of metal catalysts. mdpi.comrsc.orgresearchgate.net For example, bimetallic AuPd nanoparticles supported on Fe₃O₄ can catalyze the oxidative N-formylation of secondary amines using methanol as the formyl source and oxygen as the oxidant at room temperature. mdpi.com

MethodFormylating Agent/SystemTypical ConditionsKey FeaturesReference
Direct FormylationFormic AcidToluene, reflux with Dean-Stark trapSimple, practical, good yields. scispace.com
Catalytic FormylationFormic Acid / I₂ (5 mol%)70°C, solvent-freeLow cost, environmentally friendly, high efficiency. organic-chemistry.org
Lewis Acid CatalysisFormic Acid / ZnCl₂ (10 mol%)70°C, solvent-freeInexpensive and effective catalyst. nih.gov
Anhydride MethodAcetic Formic Anhydride (AFA)-20°C to room temperatureHighly reactive, rapid, excellent yields. nih.gov
Oxidative CatalysisMethanol / AuPd–Fe₃O₄ / O₂Room temperatureMild conditions, uses methanol as C1 source. mdpi.com
CO₂ UtilizationCO₂ / Phenylsilane / DUT-5-CoH10 bar CO₂, 80°CSustainable, uses CO₂ as C1 source, recyclable catalyst. rsc.org

Biocatalysis offers a green and highly selective alternative to classical chemical methods. An intriguing possibility for the formylation of N-Benzyl-N-(2-quinolinylmethyl)amine involves the enzyme N-substituted formamide deformylase (NfdA). nih.govqmul.ac.uk This enzyme, isolated from the soil bacterium Arthrobacter pascens, naturally catalyzes the hydrolysis of N-substituted formamides to yield the corresponding amine and formate. nih.gov

The enzyme exhibits a clear substrate preference, with N-benzylformamide being a highly suitable substrate for the hydrolytic reaction. nih.gov Since enzymatic reactions are reversible, the principle of microscopic reversibility suggests that NfdA could be used to catalyze the reverse reaction—the synthesis of the formamide from the amine and a formyl donor. To drive the equilibrium towards amide formation, reaction conditions would need to be manipulated, for instance, by using a high concentration of the amine precursor and an activated formyl donor, or by conducting the reaction in a non-aqueous medium to suppress hydrolysis. While the primary literature focuses on the deformylation activity, the enzyme's inherent specificity for the N-benzylamide linkage makes it a promising candidate for a highly selective, enzyme-catalyzed formylation in the synthetic direction.

Chemical Reactivity and Derivatization Studies of this compound

The chemical character of this compound is defined by its three key structural components: the formamide group, the benzyl substituent, and the quinoline moiety. Each of these can be a target for chemical modification, allowing for the synthesis of a wide array of derivatives.

Transformations of the Formamide Group

The formamide group is a versatile functional group that can undergo several transformations to yield different nitrogen-containing compounds.

Hydrolysis: The formamide can be hydrolyzed under acidic or basic conditions to yield the corresponding secondary amine, N-benzyl-N-(2-quinolinylmethyl)amine. This reaction effectively removes the formyl group. While specific studies on this compound are not prevalent in publicly available literature, the hydrolysis of N-benzylformamide to benzylamine is a known transformation. acs.org

Reduction: The formamide group can be reduced to a methylamine (B109427) derivative. Reagents like lithium aluminum hydride (LiAlH4) are commonly used for this transformation, which would convert this compound into N-benzyl-N-methyl-N-(2-quinolinylmethyl)amine. The Leuckart reaction, which uses formic acid or a derivative as both a reducing agent and a source of the methyl group, represents another classical method for the reductive amination of carbonyl compounds to amines. wikipedia.orgmdpi.com

Table 1: Potential Transformations of the Formamide Group

TransformationReagents and ConditionsPotential Product
HydrolysisHCl (aq) or NaOH (aq), heatN-Benzyl-N-(2-quinolinylmethyl)amine
Reduction1. LiAlH4, THF; 2. H2ON-Benzyl-N-methyl-N-(2-quinolinylmethyl)amine

Note: The reaction conditions and products are based on general transformations of formamides and may require optimization for this specific substrate.

Reactions at the Benzyl Substituent

The benzyl group offers several sites for chemical modification, including the aromatic ring and the benzylic methylene (B1212753) bridge.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The directing effect of the alkyl substituent would favor substitution at the ortho and para positions. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitrobenzyl derivatives.

Oxidation: The benzylic C-H bonds are susceptible to oxidation. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the benzylic position of alkylbenzenes to a carboxylic acid. masterorganicchemistry.com In the case of this compound, this could potentially lead to the formation of N-(carboxy)-N-(2-quinolinylmethyl)formamide, although the reaction conditions would need to be carefully controlled to avoid degradation of the quinoline ring. Milder oxidation methods could potentially yield the corresponding benzoyl derivative. nih.gov

Table 2: Potential Reactions at the Benzyl Substituent

TransformationReagents and ConditionsPotential Product(s)
NitrationHNO3, H2SO4N-(2-nitrobenzyl)-N-(2-quinolinylmethyl)formamide and N-(4-nitrobenzyl)-N-(2-quinolinylmethyl)formamide
OxidationKMnO4, heatN-(carboxy)-N-(2-quinolinylmethyl)formamide

Note: The reaction conditions and products are based on general transformations of benzyl groups and may require optimization for this specific substrate.

Modifications and Reactivity of the Quinoline Moiety

The quinoline ring system is a versatile heterocycle with its own characteristic reactivity.

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. combichemistry.comresearchgate.net Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a precursor for further functionalization, particularly at the C2 position. beilstein-journals.orgnih.gov

Electrophilic Substitution: The quinoline ring is generally resistant to electrophilic substitution compared to benzene (B151609), but reactions can occur under forcing conditions. The substitution pattern is dependent on the reaction conditions (kinetic vs. thermodynamic control) and the nature of the substituents already present. Halogenation of certain quinoline derivatives has been reported to occur at specific positions. nih.gov

Reactivity of the 2-Methyl Group Analogue: The 2-methylquinoline (B7769805) moiety is known to be reactive. The methyl group is acidic and can be deprotonated to form an anion that can react with various electrophiles. This reactivity can be extrapolated to the methylene bridge of the 2-quinolinylmethyl group in the target molecule, suggesting potential for alkylation or condensation reactions at this position.

Table 3: Potential Modifications of the Quinoline Moiety

TransformationReagents and ConditionsPotential Product
N-OxidationH2O2, CH3COOHN-Benzyl-N-(2-quinolinylmethyl-1-oxide)formamide
C5-HalogenationTrihaloisocyanuric acidN-Benzyl-N-(5-halo-2-quinolinylmethyl)formamide

Note: The reaction conditions and products are based on general transformations of quinoline and its derivatives and may require optimization for this specific substrate.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy stands as the most powerful tool for elucidating the detailed structure of organic molecules in solution. For a molecule like N-Benzyl-N-(2-quinolinylmethyl)formamide, a suite of one-dimensional and two-dimensional NMR experiments would be necessary.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the quinoline (B57606) ring, the methylene (B1212753) bridges, and the formyl proton. The chemical shifts and coupling patterns would be indicative of their electronic environment and proximity to other protons. For instance, the aromatic protons of the benzyl and quinoline rings would appear in the downfield region (typically 6.5-8.5 ppm), while the methylene protons would be found in the upfield region. The formyl proton (CHO) would likely appear as a singlet at a downfield position, potentially showing two distinct signals corresponding to different conformers due to restricted rotation around the amide C-N bond. chemicalbook.compreprints.org

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Separate signals would be expected for the carbonyl carbon of the formamide (B127407) group (typically in the 160-170 ppm range), the various aromatic carbons of the benzyl and quinoline moieties, and the aliphatic methylene carbons. preprints.org The presence of rotamers could also lead to a doubling of some carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Formyl CH ~8.2 (two signals possible) ~163
Quinoline Aromatic CHs 7.5 - 8.2 120 - 150
Benzyl Aromatic CHs 7.2 - 7.4 127 - 138
N-CH₂-Quinoline ~4.8 (two signals possible) ~50
N-CH₂-Benzyl ~4.6 (two signals possible) ~52

Note: This table is illustrative and based on general values for similar functional groups. Actual experimental data is not available.

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing through-bond and through-space correlations. sdsu.eduyoutube.comscience.govcolumbia.edu

COSY (Correlation Spectroscopy): This experiment would map out the proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the benzyl and quinoline ring systems. For example, it would show correlations between adjacent protons on each aromatic ring. sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the specific ¹³C signals to their corresponding protons. sdsu.educolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly important for determining the preferred conformation of the molecule, such as the relative orientation of the benzyl and quinoline groups with respect to the formamide plane.

The formamide functional group is known to exhibit restricted rotation around the C-N bond, often leading to the presence of two rotamers (E/Z isomers) at room temperature. researchgate.net Variable temperature (VT) NMR studies would be instrumental in investigating this dynamic process. By acquiring spectra at different temperatures, the coalescence temperature at which the signals for the two rotamers merge can be determined. This allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational stability of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nist.govtheaic.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the formamide group, typically in the region of 1650-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), and C=C and C=N stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹). nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring stretching vibrations are often strong in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound (Illustrative)

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O (Amide I) 1650 - 1680 (strong) 1650 - 1680 (moderate)
Aromatic C-H Stretch 3000 - 3100 (moderate) 3000 - 3100 (strong)
Aliphatic C-H Stretch 2850 - 3000 (moderate) 2850 - 3000 (strong)
Aromatic C=C Stretch 1450 - 1600 (variable) 1450 - 1600 (strong)

Note: This table is illustrative. Actual experimental data is not available.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C18H16N2O). ub.edunih.gov PubChemLite provides predicted m/z values for various adducts of the compound, such as [M+H]⁺ at 277.13353. uni.lu Experimental HRMS would be needed to confirm this.

Fragmentation Analysis: By analyzing the fragmentation pattern in the mass spectrum (e.g., using MS/MS techniques), the structural connectivity of the molecule can be further confirmed. Expected fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, the quinolinylmethyl C-N bond, and the loss of the formyl group, leading to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation. The spectrum of this compound would be dominated by π-π* transitions within the quinoline and benzene (B151609) aromatic systems. The quinoline moiety, in particular, is known to have strong UV absorptions. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) would be characteristic of the chromophoric system and could be influenced by the conformation of the molecule and the solvent polarity.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

To date, a comprehensive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible literature. The determination of its precise solid-state molecular geometry and crystal packing requires the successful growth of single crystals suitable for X-ray analysis.

However, valuable insights into the potential structural characteristics of this molecule can be inferred from the crystallographic data of closely related compounds. The analysis of similar structures, such as N,N-bis(2-quinolinylmethyl)benzylamine and N-benzylquinoline-2-carbothioamide, provides a foundation for understanding the likely conformations and intermolecular interactions that could be present in the crystal lattice of this compound.

For instance, the study of N,N-bis(2-quinolinylmethyl)benzylamine, which shares the benzyl and quinolinylmethyl moieties, reveals specific details about its crystal structure. mdpi.com This compound was found to crystallize in the triclinic P-1 space group. mdpi.com Its unit cell contains a dimer of the molecule, where the individual units are connected through complementary hydrogen bonds. mdpi.com This observation suggests that hydrogen bonding could also play a significant role in the crystal packing of this compound.

Further examination of the crystal structure of N-benzylquinoline-2-carbothioamide, which features a benzyl group attached to a quinoline derivative, shows it crystallizes in the orthorhombic space group P212121. researchgate.net The dihedral angle between the benzene ring and the pyridine (B92270) ring of the quinoline moiety in this molecule is 17.73°. researchgate.net This provides an indication of the possible relative orientation of the aromatic systems within this compound.

While these examples from related structures offer predictive insights, they cannot replace empirical data. A definitive understanding of the solid-state structure of this compound awaits a dedicated crystallographic study. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as a detailed description of the three-dimensional arrangement of the molecules in the crystal, including any intermolecular interactions like hydrogen bonding or π-stacking.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For a flexible molecule like N-Benzyl-N-(2-quinolinylmethyl)formamide, which has several rotatable bonds, multiple conformations (different spatial arrangements of the same molecule) and potentially isomers can exist.

DFT calculations would systematically explore the potential energy surface of the molecule to locate various energy minima corresponding to stable conformers. The relative energies of these conformers would be calculated to identify the most stable, or ground-state, conformation. This analysis is crucial as the molecular conformation can significantly influence its chemical and biological properties.

Table 1: Hypothetical Energetic Analysis of this compound Conformers

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-N-CH2-Ph) (°)Dihedral Angle (C-N-CH2-Quin) (°)
1 (Global Minimum)0.0075.2-160.5
21.25-80.1-158.9
32.50175.865.3
43.10178.2-70.1
Note: This table is illustrative and does not represent actual experimental or calculated data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data and Global Reactivity Descriptors

ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)5.30
Ionization Potential (I)6.50
Electron Affinity (A)1.20
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.19
Electrophilicity Index (ω)2.79
Note: This table is illustrative and does not represent actual experimental or calculated data.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. An EPS map for this compound would highlight the likely sites for intermolecular interactions and chemical reactions.

DFT calculations can predict various spectroscopic properties of a molecule. These theoretical spectra are invaluable for interpreting and confirming experimental findings.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) can help in identifying the characteristic functional groups and vibrational modes of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions that give rise to the UV-Vis absorption spectrum, providing insights into the molecule's electronic structure and chromophores.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape and how it is influenced by its environment, such as the presence of a solvent. This is particularly important for understanding how the molecule behaves in a solution, which is often more relevant to its real-world applications.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

For any chemical reaction involving this compound, quantum chemical methods can be employed to elucidate the reaction mechanism. This involves identifying the transition state structures, which are the energy maxima along the reaction pathway. By calculating the activation energies, researchers can predict the feasibility and kinetics of a proposed reaction. These studies provide a detailed, step-by-step understanding of how chemical transformations occur at the molecular level.

Coordination Chemistry and Ligand Design

N-Benzyl-N-(2-quinolinylmethyl)formamide as a Chelating Ligand

This compound is a molecule with significant potential as a chelating ligand in coordination chemistry. Its structural framework, featuring both a quinoline (B57606) ring and a formamide (B127407) group, presents multiple potential donor atoms for coordination to a metal center. The interplay between these groups, influenced by the steric bulk of the benzyl (B1604629) substituent, dictates its chelating properties.

The structure of this compound offers two primary coordination sites: the nitrogen atom of the quinoline ring and the oxygen atom of the formamide group. This arrangement allows the ligand to act as a bidentate chelator, forming a stable five-membered chelate ring upon coordination to a metal ion.

Quinoline Nitrogen: The nitrogen atom of the quinoline ring is a well-established coordination site, readily forming bonds with a wide range of metal ions. Its sp² hybridization and the aromatic nature of the quinoline system influence the electronic properties of the resulting metal complex.

Formamide Oxygen: The carbonyl oxygen of the formamide group is another potent donor atom. Coordination through the oxygen atom is generally preferred over the nitrogen atom of the formamide due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its Lewis basicity.

Based on these potential coordination sites, this compound is predicted to primarily function as a bidentate N,O-donor ligand. The formation of a five-membered chelate ring is a thermodynamically favorable arrangement that enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. The denticity is therefore expected to be two.

The design of metal complexes with this compound would be guided by several key principles inherent to coordination chemistry. These include the nature of the metal ion, the desired coordination geometry, and the influence of the ligand's steric and electronic properties.

Hard and Soft Acids and Bases (HSAB) Theory: The choice of metal ion for complexation can be predicted using the HSAB principle. The quinoline nitrogen, being a relatively soft donor, would favor coordination with softer metal ions. The formamide oxygen, a harder donor, would show a preference for harder metal ions. This dual nature allows this compound to potentially coordinate with a broad spectrum of metals, including borderline transition metals.

Steric Hindrance: The presence of the benzyl group introduces significant steric bulk around the formamide nitrogen. This steric hindrance can influence the coordination geometry of the resulting metal complex, potentially favoring specific isomers or preventing the coordination of multiple ligands around a smaller metal center. This steric influence can be a valuable tool in ligand design for controlling the coordination environment of the metal.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Common solvents for such reactions include ethanol, methanol (B129727), acetonitrile, or dimethylformamide (DMF).

A general synthetic route would be:

Dissolving this compound in a suitable solvent.

Adding a solution of the transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) to the ligand solution, often in a 1:1 or 2:1 ligand-to-metal molar ratio.

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation.

The resulting metal complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent.

The solid product would then be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

Characterization of the resulting complexes would be carried out using a variety of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N (quinoline) and C=O (formamide) bonds.

UV-Vis Spectroscopy: To study the electronic transitions within the complex and to obtain information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

Elemental Analysis: To determine the empirical formula of the complex and to confirm the ligand-to-metal ratio.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry.

Table 1: Predicted Coordination Data for Transition Metal Complexes of this compound

Metal IonPredicted Coordination NumberPredicted GeometryPotential Color
Cu(II)4 or 6Square Planar or Distorted OctahedralBlue or Green
Ni(II)4 or 6Square Planar or OctahedralGreen or Red
Co(II)4 or 6Tetrahedral or OctahedralBlue or Pink
Zn(II)4TetrahedralColorless

The coordination chemistry of lanthanides and actinides is dominated by their preference for hard donor atoms, such as oxygen. Therefore, this compound, with its N,O donor set, is a viable candidate for complexation with these f-block elements. The larger ionic radii of lanthanide and actinide ions typically lead to higher coordination numbers (often 8, 9, or 10).

The synthesis of lanthanide and actinide complexes would follow a similar procedure to that of transition metals, often using nitrate (B79036) or perchlorate (B79767) salts of the metals. The resulting complexes are often hydrated, with water molecules occupying some of the coordination sites. The characterization of these complexes would rely on similar techniques as for transition metal complexes, with particular emphasis on luminescence spectroscopy for certain lanthanide ions (e.g., Eu(III), Tb(III)).

Structural and Electronic Characterization of Coordination Compounds

Structural Characterization: X-ray crystallography would be the definitive method for structural characterization. It would be expected that in a mononuclear complex, the ligand would form a five-membered chelate ring with the metal center. The benzyl group's orientation would likely be such that it minimizes steric interactions with other ligands or parts of the same ligand. In the absence of single crystals, techniques like EXAFS (Extended X-ray Absorption Fine Structure) could provide information about the local coordination environment of the metal ion.

Electronic Characterization: The electronic properties of the complexes would be investigated using techniques such as UV-Vis and luminescence spectroscopy. For transition metal complexes, the d-d electronic transitions would provide information about the ligand field strength and the coordination geometry. For lanthanide complexes, the characteristic sharp emission bands resulting from f-f transitions would be of interest, and the ligand could act as an "antenna" to sensitize the metal's luminescence. Electrochemical methods, such as cyclic voltammetry, could be employed to study the redox properties of the metal complexes.

X-ray Crystallography of Metal Complexes

For a hypothetical metal complex of this compound, X-ray diffraction analysis would be expected to provide the data summarized in the table below. This data is illustrative and based on typical values found for complexes with similar quinoline-based ligands. researchgate.net

Table 1: Hypothetical Crystallographic Data for a Metal Complex of this compound

Parameter Expected Value/Information
Crystal System Monoclinic, Orthorhombic, etc.
Space Group e.g., P2₁/c, C2/c
Unit Cell Dimensions (Å) a, b, c values
Unit Cell Angles (°) α, β, γ values
Metal-Nitrogen Bond Length (Å) ~2.0 - 2.2
Metal-Oxygen Bond Length (Å) ~1.9 - 2.1
Coordination Geometry e.g., Tetrahedral, Square Planar, Octahedral

The steric bulk of the benzyl and quinolinylmethyl groups would significantly influence the packing of the complex in the crystal lattice, potentially leading to interesting supramolecular architectures through intermolecular forces such as π-π stacking, a common feature in quinoline-containing structures. rsc.org

Spectroscopic Investigation of Metal-Ligand Interactions (e.g., UV-Vis, EPR)

Spectroscopic techniques are crucial for understanding the electronic environment of the metal ion and the nature of the metal-ligand bond.

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For transition metal complexes, this technique is used to probe electronic transitions between d-orbitals (d-d transitions) and charge-transfer transitions (ligand-to-metal, LMCT, or metal-to-ligand, MLCT). The coordination of this compound to a metal ion would be expected to cause shifts in the absorption bands of the ligand and the appearance of new bands corresponding to these electronic transitions.

In a typical study, the UV-Vis spectrum of the free ligand would be compared to that of the metal complex. Coordination generally leads to a bathochromic (red) or hypsochromic (blue) shift of the ligand's internal π-π* transitions. The appearance of new, often weaker, bands in the visible region is indicative of d-d transitions, the energy of which provides information about the ligand field splitting. For instance, studies on metal complexes with other quinoline derivatives have shown distinct absorption bands that are sensitive to the metal ion and the coordination environment. researchgate.netscirp.org

Table 2: Expected UV-Vis Spectral Data for a Metal Complex of this compound

Transition Type Expected Wavelength Range (nm) Information Gained
π-π* (Ligand) 250 - 350 Changes upon coordination indicate metal-ligand interaction.
d-d 400 - 800 Provides information on coordination geometry and ligand field strength.

Electron Paramagnetic Resonance (EPR) Spectroscopy EPR spectroscopy is a technique applicable to complexes with one or more unpaired electrons (paramagnetic species), such as those of Cu(II), Mn(II), or high-spin Fe(III). EPR provides detailed information about the electronic structure of the metal center and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from an EPR spectrum are sensitive to the geometry of the complex and the covalency of the metal-ligand bonds. For a paramagnetic complex of this compound, EPR would be a powerful tool to probe the metal's immediate coordination sphere.

Computational Modeling of Metal Complexes (DFT, Ligand Field Theory)

Density Functional Theory (DFT) Computational methods like Density Functional Theory (DFT) have become instrumental in modern coordination chemistry for predicting and rationalizing the properties of metal complexes. mdpi.comresearchgate.net For a complex of this compound, DFT calculations could be used to:

Optimize the geometry of the complex and compare it with experimental data from X-ray crystallography.

Calculate vibrational frequencies to aid in the assignment of IR and Raman spectra.

Predict the electronic absorption spectra (using Time-Dependent DFT, or TD-DFT) to help interpret experimental UV-Vis spectra.

Analyze the molecular orbitals (e.g., HOMO and LUMO) to understand the nature of the metal-ligand bonding and reactivity. scirp.org

Determine bond orders and atomic charges to quantify the strength and polarity of the coordinate bonds.

Ligand Field Theory (LFT) Ligand Field Theory is a model that describes the electronic structure of transition metal complexes. aut.ac.nz It considers the interactions between the metal d-orbitals and the ligand orbitals, leading to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) is a critical parameter that determines the color and magnetic properties of the complex. By applying LFT, one could predict whether a complex of this compound with a given metal ion would be high-spin or low-spin and interpret the d-d transitions observed in the UV-Vis spectrum. The quinoline nitrogen is a relatively strong field ligand, which would contribute to a significant d-orbital splitting.

Advanced Research Methodologies and Potential Applications

Methodological Frameworks for Investigating Molecular Interactions (e.g., in chemical biology)

The intricate structure of N-Benzyl-N-(2-quinolinylmethyl)formamide makes it a candidate for interacting with biological macromolecules. To elucidate these potential interactions, a suite of advanced chemical biology techniques can be employed. These methods are designed to identify protein targets and understand the molecular basis of the compound's biological activity.

Development of Chemical Probes for Protein-Ligand Interaction Studies

To investigate the interactions of this compound within a cellular context, it can be developed into a chemical probe. This typically involves modifying the parent molecule to incorporate a reporter tag (like a fluorescent dye or biotin) and a photoreactive group, while retaining its core binding properties. The quinoline (B57606) scaffold is a common feature in many biologically active compounds, and derivatives have been successfully developed into chemical probes to study complex biological systems. For instance, quinoline-based probes have been designed for applications such as identifying specific molecular targets within cells.

The design of a chemical probe based on this compound would require careful consideration of the attachment point for a linker, ensuring that it does not disrupt the putative binding epitope. The benzyl (B1604629) or quinoline moieties could be functionalized to attach a linker arm connected to a biotin (B1667282) tag for affinity purification or a fluorophore for imaging studies. Furthermore, the incorporation of a photo-crosslinking group, such as a diazirine or benzophenone, would enable the covalent capture of transiently interacting protein partners upon UV irradiation.

Application of Affinity Chromatography for Target Enrichment

Once a biotinylated chemical probe of this compound is synthesized, affinity chromatography can be utilized to enrich its interacting proteins from a complex biological sample, such as a cell lysate. In this technique, the biotinylated probe is incubated with the lysate to allow for the formation of probe-protein complexes. These complexes are then captured on a solid support functionalized with avidin (B1170675) or streptavidin, which have a high affinity for biotin.

This method has been successfully used for identifying the targets of other bioactive small molecules, including those with quinoline structures. For example, a study on quinoline-based drugs used a "displacement" affinity chromatography approach where a general purine-binding proteome was captured and then specifically eluted with the quinoline drugs to identify their targets, which were found to be aldehyde dehydrogenase 1 (ALDH-1) and quinone reductase 2 (QR2). researchgate.net A similar strategy could be applied to identify the cellular partners of this compound, providing crucial insights into its mechanism of action.

Mass Spectrometry-Based Proteomics for Interaction Partner Identification

Following the enrichment of target proteins via affinity chromatography, mass spectrometry (MS)-based proteomics is the definitive method for their identification. The proteins captured on the affinity matrix are eluted, digested into smaller peptides (typically with trypsin), and then analyzed by a mass spectrometer. The resulting peptide masses and fragmentation patterns are used to search protein databases to identify the corresponding proteins.

Modern quantitative proteomic techniques, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), can be integrated with affinity pulldown experiments. These methods allow for the differentiation of specific binding partners from non-specific background proteins. For instance, in a competitive binding experiment, a cell lysate could be treated with an excess of the non-biotinylated this compound before incubation with the biotinylated probe. Proteins that show a significant reduction in binding to the probe in the presence of the competitor are considered specific interactors. This robust approach has been widely applied in drug discovery to validate the targets of kinase inhibitors and other small molecules. researchgate.net

Supramolecular Chemistry and Self-Assembly Investigations

The presence of hydrogen bond donors and acceptors, as well as aromatic rings capable of π-π stacking, in the structure of this compound suggests a propensity for forming ordered supramolecular structures.

Design of Hydrogen-Bonded Architectures

The formamide (B127407) group in this compound contains both a hydrogen bond donor (N-H, if present in the secondary formamide tautomer) and a hydrogen bond acceptor (C=O). The quinoline nitrogen atom also acts as a hydrogen bond acceptor. These features can direct the formation of specific hydrogen-bonded architectures.

A closely related compound, N,N-bis(2-quinolinylmethyl)benzylamine , provides a valuable model for the potential supramolecular behavior of this compound. mdpi.com In the crystal structure of N,N-bis(2-quinolinylmethyl)benzylamine, molecules form inversion dimers through complementary C-H···N hydrogen bonds between the quinoline ring of one molecule and a C-H group of a neighboring molecule. researchgate.netmdpi.comresearchgate.net These dimers are further linked into extended sheets through additional intermolecular interactions. mdpi.com This suggests that this compound could also form dimeric structures or one-dimensional chains through hydrogen bonding involving its formamide and quinoline moieties. The interplay between the formamide C=O as an acceptor and potential C-H donors on the benzyl or quinoline rings could lead to predictable and stable supramolecular motifs.

Formation of Self-Assembled Structures

The combination of hydrogen bonding and π-π stacking interactions can drive the self-assembly of this compound into more complex, ordered structures. The flat, aromatic surfaces of the quinoline and benzyl groups provide ideal platforms for π-π stacking.

In the crystal structure of the analogous N,N-bis(2-quinolinylmethyl)benzylamine , the quinolyl rings are involved in weak, slipped π-π stacking interactions within the extended sheets formed by the dimers. mdpi.com This cooperative interplay of hydrogen bonding and π-stacking results in an infinite, three-dimensional supramolecular architecture. mdpi.com It is highly probable that this compound would exhibit similar self-assembly behavior, potentially forming lamellar structures or columnar stacks depending on the specific intermolecular interactions that dominate in the solid state. The formamide group is a well-known driver of self-assembly, often leading to the formation of tapes or ribbons in the solid state.

Catalysis Research

The exploration of novel compounds as catalysts or ligands is a cornerstone of modern chemical research, driving the development of more efficient and selective synthetic methodologies. The molecular architecture of this compound, featuring a quinoline moiety, a benzyl group, and a formamide functionality, suggests potential interactions with metal centers or participation in hydrogen bonding, which are key features for certain catalytic activities. However, a review of the current scientific literature indicates that dedicated research into the catalytic applications of this specific compound is limited.

Exploration as Organocatalysts or Ligands in Metal-Catalyzed Reactions

There is currently no available scientific literature or research data detailing the exploration of this compound as an organocatalyst or as a ligand in metal-catalyzed reactions. While the individual structural components of the molecule, such as the quinoline ring, are known to be present in various successful ligands and organocatalysts, the specific compound this compound has not been reported in this context. nih.govdu.edu.egnih.govresearchgate.netrsc.orguni.lunih.govscbt.comnih.govresearchgate.netmdpi.comdrugbank.comnih.govchemical-suppliers.eunih.govresearchgate.net

Future research could potentially investigate this compound in reactions where related structures have shown promise. For instance, quinoline derivatives are widely used as ligands in transition-metal catalysis due to the coordinating ability of the nitrogen atom. nih.govnih.govresearchgate.net Similarly, formamide moieties can act as directing groups in certain C-H activation reactions. nih.gov However, without specific experimental studies, any potential catalytic role for this compound remains purely speculative.

Data on Catalytic Exploration:

Catalytic RoleStatus of Research
OrganocatalystNo data available
Ligand in Metal-CatalysisNo data available

Mechanistic Studies of Catalytic Activity

Consistent with the lack of reported catalytic applications, there are no mechanistic studies available for this compound. Mechanistic investigations are contingent upon the discovery of a catalytic process in which the compound is active. Such studies would typically involve a combination of kinetic experiments, spectroscopic analysis (e.g., NMR, IR), and computational modeling to elucidate the reaction pathway, identify key intermediates, and understand the role of the catalyst or ligand in lowering the activation energy of the reaction.

Should this compound be identified as a catalyst or ligand in the future, subsequent mechanistic studies would be essential to understand its mode of action and to optimize its performance in a given chemical transformation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Benzyl-N-(2-quinolinylmethyl)formamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation between quinoline derivatives and benzylamine precursors, followed by formamide functionalization. Key steps include:

  • Amide Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxylic acids for reaction with amines .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity. Yields are influenced by stoichiometric ratios and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : Prioritize 1H^1H and 13C^{13}C NMR to confirm the benzyl and quinoline moieties. Key markers include:
  • Benzyl protons : δ 4.5–5.0 ppm (N–CH2_2–Ar) .
  • Quinoline aromatic signals : δ 7.5–8.5 ppm .
  • IR Spectroscopy : C=O stretch at ~1650–1680 cm1^{-1} confirms the formamide group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereochemical ambiguities .

Q. How is the purity of this compound assessed, and what analytical methods resolve co-eluting impurities?

  • Methodological Answer :

  • HPLC/UV-Vis : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at 254 nm. Adjust gradient elution to separate polar byproducts .
  • TLC Monitoring : Pre-purification screening with silica plates (visualized under UV) identifies major contaminants .
  • Elemental Analysis : Validates C, H, N composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when synthesizing this compound, and what strategies validate structural assignments?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to correlate protons with carbon signals, resolving overlapping peaks in aromatic regions .
  • Isotopic Labeling : Introduce 15N^{15}N-labeled amines to track coupling patterns in complex spectra .
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., C–N bond lengths in X-ray structures) to confirm connectivity .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how are cytotoxicity thresholds determined?

  • Methodological Answer :

  • MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} values calculated via nonlinear regression .
  • Enzyme Inhibition : Test aldose reductase inhibition using spectrophotometric NADPH depletion assays. IC50_{50} values <10 µM suggest therapeutic potential .
  • Threshold Criteria : Cytotoxicity thresholds are defined as <70% cell viability at 10 µM, ensuring selective bioactivity .

Q. How do structural modifications at the quinoline or benzyl groups affect its pharmacological profile?

  • Methodological Answer :

  • Quinoline Substitutions : Introducing electron-withdrawing groups (e.g., –Cl or –CF3_3) at position 6 enhances enzyme inhibition by 2–3 fold .
  • Benzyl Modifications : Bulky substituents (e.g., –OCH3_3) improve metabolic stability but may reduce solubility. LogP values >3.5 correlate with increased membrane permeability .

Q. What computational methods predict binding interactions with target enzymes like aldose reductase?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model ligand-enzyme complexes. Prioritize Glide SP scoring for pose validation .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interactions) .

Q. What are the challenges in differentiating regioisomers, and what chromatographic techniques achieve resolution?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate enantiomers (Rf_f >1.5) .
  • UPLC-MS/MS : Employ BEH C18 columns (1.7 µm particles) with 0.1% formic acid for high-resolution separation of regioisomers in <10 minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.